coenzyme II

Description

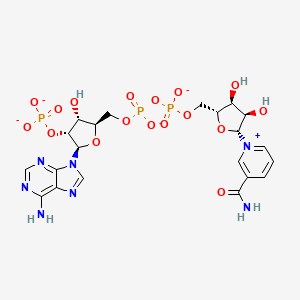

Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)

NADP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

NADP is nicotinamide Adenine Dinucleotide Phosphate, an oxidation-reduction coenzyme, found in eukaryotic cells and is involved in many enzymatic reactions.

Structure

3D Structure

Properties

CAS No. |

165676-60-8 |

|---|---|

Molecular Formula |

C21H25N7O17P3-3 |

Molecular Weight |

740.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-K |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |

physical_description |

Grayish-white solid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Coenzyme II: A Historical and Technical Guide to the Discovery and Nomenclature of NADP+

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical discovery and evolving nomenclature of Coenzyme II, now known as Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP+). This whitepaper delves into the pivotal experiments that distinguished this vital coenzyme from its close relative, Coenzyme I (NAD+), providing a deep dive into the methodologies that laid the groundwork for our current understanding of cellular metabolism.

Executive Summary

The discovery of coenzymes in the early 20th century revolutionized our understanding of biochemical reactions. This guide focuses on the fascinating history of this compound (NADP+), a molecule central to anabolic pathways and redox homeostasis. We trace its journey from initial observations as a "hydrogen-transferring co-ferment" to its definitive characterization and the establishment of its nomenclature. This document provides not only a historical narrative but also a technical resource, complete with detailed experimental protocols from seminal studies and quantitative data presented for comparative analysis. Visual aids in the form of Graphviz diagrams are included to elucidate key experimental workflows and conceptual relationships, offering a richer understanding for the target audience of scientific professionals.

A Tale of Two Coenzymes: The Initial Discovery

The story of this compound is intrinsically linked to that of Coenzyme I (NAD+). In 1906, Arthur Harden and William John Young first discovered a heat-stable cofactor, which they called a "coferment," that was essential for alcoholic fermentation in yeast. This molecule was later identified as Coenzyme I, or NAD+.

It was the pioneering work of Otto Warburg and his collaborators in the 1930s that brought to light the existence of a second, distinct coenzyme. While investigating cellular respiration, Warburg's laboratory identified a "wasserstoffübertragendes Co-Ferment" (hydrogen-transferring coenzyme) that was crucial for the oxidation of glucose-6-phosphate.[1] This was a pivotal moment, as it became clear that the coferment involved in glycolysis (NAD+) was different from the one required for the pentose (B10789219) phosphate pathway.

The Key Experiments of Otto Warburg: Differentiating Coenzyme I and II

Otto Warburg's meticulous experimental work was instrumental in distinguishing Coenzyme I from this compound. His laboratory developed methods to isolate and characterize these molecules from red blood cells and yeast.

Isolation and Purification of this compound

Warburg and his colleague Walter Christian devised a multi-step protocol to isolate this compound, which they initially referred to as the "coenzyme of the hexose (B10828440) monophosphate oxidation system."

Experimental Protocol: Isolation of this compound from Horse Red Blood Cells (based on Warburg & Christian, 1931)

-

Hemolysis: Horse red blood cells were lysed by adding distilled water, releasing the cellular contents.

-

Boiling and Filtration: The hemolysate was boiled to denature proteins, which were then removed by filtration. The heat-stable coenzymes remained in the filtrate.

-

Lead Acetate (B1210297) Precipitation: Neutral lead acetate solution was added to the filtrate to precipitate impurities. The coenzymes remained in the supernatant.

-

Mercuric Nitrate (B79036) Precipitation: The coenzymes were precipitated from the supernatant by the addition of mercuric nitrate solution at an acidic pH.

-

Decomposition of the Mercury Precipitate: The mercury precipitate was resuspended in water and treated with hydrogen sulfide (B99878) (H₂S) to precipitate mercury as mercury sulfide, releasing the coenzymes back into solution.

-

Fractional Precipitation with Acetone (B3395972) and Alcohol: The coenzymes were further purified by fractional precipitation using acetone and alcohol, which separated Coenzyme I and this compound based on their differential solubility.

Functional Differentiation: The Optical Test

A key innovation by Warburg was the development of the "optical test," a spectrophotometric method to measure the activity of dehydrogenases. This technique allowed for the direct observation of the reduction and oxidation of the coenzymes by measuring the change in light absorption at 340 nm, a wavelength absorbed by the reduced forms (NADH and NADPH) but not the oxidized forms (NAD+ and NADP+).

Using this method, Warburg demonstrated that different enzymes specifically required one of the two coenzymes. For example, alcohol dehydrogenase utilized Coenzyme I (NAD+), while glucose-6-phosphate dehydrogenase exclusively used this compound (NADP+). This enzymatic specificity was the definitive proof of the existence of two distinct hydrogen-carrying coenzymes.

The Evolution of Nomenclature: From this compound to NADP+

The naming of this vital molecule has evolved significantly since its discovery, reflecting our growing understanding of its structure and function.

| Historical Name | Approximate Period of Use | Key Scientist/Reason for Name |

| Wasserstoffübertragendes Co-Ferment | Early 1930s | Otto Warburg |

| This compound | Mid-1930s | Otto Warburg |

| Triphosphopyridine Nucleotide (TPN) | Late 1930s - 1950s | Warburg, Christian, and Griese |

| Nicotinamide Adenine Dinucleotide Phosphate (NADP+) | 1950s - Present | International Union of Biochemistry |

The name "Triphosphopyridine Nucleotide" (TPN) was proposed after Warburg, Christian, and Griese elucidated its chemical structure in 1935, identifying the presence of three phosphate groups.[1] The eventual adoption of "Nicotinamide Adenine Dinucleotide Phosphate" (NADP+) by the International Union of Biochemistry provided a more systematic nomenclature that accurately reflects its chemical composition as a dinucleotide containing nicotinamide and adenine, with an additional phosphate group distinguishing it from NAD+.

Arthur Kornberg and the Enzymatic Synthesis of NADP+

In 1950, Arthur Kornberg provided conclusive evidence for the biochemical relationship between Coenzyme I and this compound. His experiments demonstrated the enzymatic synthesis of NADP+ from NAD+.

The Discovery of NAD+ Kinase

Kornberg's team identified and purified an enzyme from yeast, which they named NAD+ kinase, that catalyzed the phosphorylation of NAD+ to form NADP+.

Experimental Protocol: Assay for NAD+ Kinase Activity (based on Kornberg, 1950)

-

Reaction Mixture: A reaction mixture was prepared containing NAD+, ATP (as the phosphate donor), magnesium ions (as a cofactor), and a purified enzyme fraction from yeast.

-

Incubation: The mixture was incubated at 30°C for a set period.

-

Enzymatic Assay for NADP+: The amount of NADP+ formed was determined by using a specific assay with glucose-6-phosphate dehydrogenase, an enzyme that, as Warburg had shown, is dependent on NADP+. The rate of reduction of NADP+ to NADPH was measured spectrophotometrically at 340 nm.

This elegant experiment not only demonstrated the direct biosynthetic pathway for NADP+ but also provided a specific and quantitative method for its measurement.

Visualizing the Discovery Process

To further clarify the relationships and workflows described, the following diagrams have been generated using the DOT language.

Caption: Chronological overview of the key discoveries of Coenzyme I and this compound.

Caption: Workflow of Otto Warburg's key experiments for isolating and differentiating Coenzyme I and II.

Conclusion

The discovery and characterization of this compound, now universally known as NADP+, was a landmark achievement in biochemistry. The meticulous and innovative experimental work of pioneers like Otto Warburg and Arthur Kornberg not only unveiled a new class of essential biomolecules but also provided the foundational techniques for their study. This in-depth guide serves as a testament to their scientific rigor and provides contemporary researchers with a valuable historical and technical perspective on one of cell metabolism's most critical players. The journey from a vaguely defined "coferment" to the well-characterized NADP+ highlights the iterative and collaborative nature of scientific progress.

References

An In-depth Technical Guide on the Structure and Chemical Properties of Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), and its reduced form NADPH, are essential coenzymes in all living organisms.[1][2] While structurally similar to Nicotinamide Adenine Dinucleotide (NAD+), the presence of an additional phosphate group destines NADP+ for a distinct set of metabolic functions, primarily in anabolic pathways and the defense against oxidative stress.[1][2] This guide provides a comprehensive overview of the structure, chemical properties, and key biological roles of NADP+, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Molecular Structure

NADP+ is a dinucleotide, meaning it consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base, while the other contains nicotinamide. The key structural distinction from NAD+ is the presence of an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine (B11128) moiety.[1] This seemingly minor addition has profound implications for its biochemical specificity and function.

The oxidized form, NADP+, carries a positive charge on the nitrogen atom of the nicotinamide ring. This positive charge acts as an electron sink, enabling NADP+ to accept a hydride ion (a proton and two electrons) to become its reduced form, NADPH.[3]

Chemical Properties

The chemical behavior of NADP+ is central to its biological function as a redox cofactor. Key properties include its stability under different pH conditions, its unique spectral characteristics, and its standard reduction potential.

Stability: NADP+ is relatively stable in acidic solutions, whereas its reduced form, NADPH, is labile under acidic conditions. Conversely, in basic solutions, NADP+ is degraded, while NADPH is more stable.[1] This differential stability is a critical consideration in the design of extraction and quantification protocols.

Spectral Properties: NADP+ and NADPH exhibit distinct ultraviolet (UV) absorption spectra, a property widely exploited for their quantification in enzymatic assays. Both forms absorb light at approximately 260 nm due to the adenine base. However, the reduced form, NADPH, has a second absorption peak at 340 nm, which is absent in the oxidized NADP+ form.[2][4] The molar extinction coefficient of NADPH at 340 nm is a crucial parameter for its concentration determination using the Beer-Lambert law.

Redox Potential: The standard reduction potential (E°') of the NADP+/NADPH redox couple is -0.320 volts, making NADPH a strong reducing agent.[2] This negative redox potential enables NADPH to donate electrons to a variety of anabolic reactions and antioxidant systems.

Quantitative Data Summary

| Property | Value | Notes |

| Chemical Formula | C21H28N7O17P3+ | Oxidized form (NADP+)[1] |

| C21H29N7O17P3 | Reduced form (NADPH)[1] | |

| Molar Mass | 744.413 g/mol | Oxidized form (NADP+)[1] |

| 745.437 g/mol | Reduced form (NADPH) | |

| Standard Reduction Potential (E°') | -0.320 V | At pH 7[2] |

| Molar Extinction Coefficient (ε) of NADP+ at 260 nm | 18.0 x 10^3 M-1 cm-1 | [4] |

| Molar Extinction Coefficient (ε) of NADPH at 340 nm | 6.22 x 10^3 M-1 cm-1 | [4][5] |

| Cellular Ratio (NADP+/NADPH) | ~0.005 | In healthy mammalian tissues, indicating NADPH is the dominant form.[2][3] |

Key Signaling Pathways Involving NADP+

NADP+ and its reduced form, NADPH, are integral to several critical signaling pathways that regulate cellular metabolism, growth, and stress responses.

Pentose (B10789219) Phosphate Pathway (PPP)

The pentose phosphate pathway is a major source of cellular NADPH.[6][7] The activity of the first and rate-limiting enzyme of the oxidative branch, glucose-6-phosphate dehydrogenase (G6PD), is allosterically regulated by the NADP+/NADPH ratio. High levels of NADP+ stimulate G6PD, thereby increasing the flux through the PPP to generate more NADPH.[6] This feedback loop ensures a constant supply of reducing power for biosynthetic reactions and antioxidant defense.

NADPH Oxidase and Reactive Oxygen Species (ROS) Signaling

NADPH, generated from NADP+, is the primary substrate for NADPH oxidases (NOX), a family of enzymes that produce reactive oxygen species (ROS) in a regulated manner.[8][9][10] These ROS are not merely byproducts of metabolism but act as critical second messengers in a variety of signaling cascades, influencing processes such as cell proliferation, apoptosis, and immune responses.[8][9][11] The activity of NOX enzymes is tightly controlled, ensuring that ROS are produced at the right time and place to elicit specific cellular responses.

Experimental Protocols

Accurate measurement of NADP+ and NADPH levels is crucial for understanding cellular redox state and metabolic flux. Several methods are available, with spectrophotometric and fluorometric assays being the most common.

Spectrophotometric Determination of Total NADP+/NADPH

This protocol is based on the principle of an enzyme cycling reaction where the rate of color development is proportional to the total concentration of NADP+ and NADPH.

Materials:

-

Extraction Buffer (e.g., 20 mM nicotinamide, 20 mM NaHCO3, 100 mM Na2CO3)

-

NADP/NADPH Reaction Mixture containing:

-

NADP/NADPH Recycling Enzyme Mixture

-

NADPH Probe (a chromogenic sensor)

-

NADPH Probe Buffer

-

-

NADPH Standard

-

Microplate reader capable of measuring absorbance at 460 nm

-

96-well clear bottom plates

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in Extraction Buffer.

-

Centrifuge to remove insoluble material. The supernatant contains the total NADP+ and NADPH.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the NADPH standard in Extraction Buffer to create a standard curve (e.g., 0 to 10 µM).

-

-

Assay:

-

Add 50 µL of standards and samples to separate wells of a 96-well plate.

-

Add 50 µL of the NADP/NADPH Reaction Mixture to each well.

-

Incubate at room temperature for 15-120 minutes, protected from light.

-

Measure the absorbance at 460 nm.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve and determine the concentration of total NADP+/NADPH in the samples from the linear portion of the curve.

-

Experimental Workflow: Spectrophotometric Assay

Differentiation of NADP+ and NADPH

To measure NADP+ and NADPH individually, the differential stability of the two forms in acid and base is utilized.

-

To measure NADPH: An aliquot of the sample extract is treated with a weak base (e.g., 0.1 N NaOH) and heated (e.g., 80°C for 60 minutes) to degrade NADP+. The remaining NADPH is then quantified using the assay described above.

-

To measure NADP+: An aliquot of the sample extract is treated with a weak acid (e.g., 0.1 N HCl) and heated to degrade NADPH. The remaining NADP+ is then quantified. The concentration of NADP+ is typically determined by subtracting the measured NADPH concentration from the total NADP+/NADPH concentration.

Conclusion

NADP+ is a vital coenzyme with a unique structural feature that dictates its central role in anabolic metabolism and antioxidant defense. Its chemical properties, particularly its redox potential and spectral characteristics, are fundamental to its function and provide the basis for its experimental determination. A thorough understanding of the structure, properties, and signaling roles of NADP+ is essential for researchers in various fields, from fundamental biochemistry to drug development, as targeting NADP+-dependent pathways holds promise for therapeutic interventions in a range of diseases.

References

- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Photometric Detection of Nicotinamide Adenine Dinucleotides | AAT Bioquest [aatbio.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Importance of NADPH Oxidases and Redox Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of NADP+ in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), and its reduced form NADPH, are essential coenzymes in all domains of life, playing a pivotal role in cellular metabolism. While NADH is primarily involved in catabolic reactions, NADPH is the major electron donor in anabolic processes and in the defense against oxidative stress.[1] In prokaryotes, the biosynthesis of NADP+ is intrinsically linked to the synthesis of its precursor, NAD+. The regulation of these biosynthetic pathways is critical for maintaining cellular redox homeostasis and is a key area of interest for antimicrobial drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core biosynthesis pathways of NADP+ in prokaryotes, detailing the enzymatic steps, regulatory mechanisms, quantitative data, and relevant experimental protocols.

Core Biosynthesis Pathways

The synthesis of NADP+ in prokaryotes is a two-stage process. First, NAD+ is synthesized through either de novo or salvage pathways. Subsequently, NAD+ is phosphorylated to NADP+ by the enzyme NAD kinase.

NAD+ Biosynthesis: The Precursor to NADP+

Prokaryotes utilize two main routes to produce NAD+:

-

De Novo Biosynthesis: This pathway synthesizes NAD+ from simple amino acid precursors. In most bacteria, such as Escherichia coli, the pathway starts from L-aspartate.[2][3] In some other bacteria, tryptophan serves as the starting precursor.[4]

-

Salvage Pathways: These pathways recycle nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR) from the environment or from intracellular NAD+ degradation back into the NAD+ pool.[5] Some bacteria are auxotrophic for NAD+ and rely entirely on these salvage pathways.[6]

The Final Step: Phosphorylation of NAD+ to NADP+

The sole enzyme responsible for the de novo synthesis of NADP+ is NAD kinase (NADK) , which catalyzes the transfer of a phosphate group from a donor, typically ATP, to the 2'-hydroxyl group of the adenosine (B11128) ribose of NAD+.[5][7] In some prokaryotes, such as Mycobacterium tuberculosis, inorganic polyphosphate can also serve as the phosphoryl donor.[8][9]

Detailed Signaling Pathways

De Novo NAD+ Biosynthesis Pathway (from Aspartate)

This pathway involves three key enzymatic steps to produce nicotinic acid mononucleotide (NaMN), which then enters the common pathway to NAD+.

-

Step 1: L-aspartate oxidase (NadB): Converts L-aspartate to iminoaspartate (B1260514).

-

Step 2: Quinolinate synthetase (NadA): Condenses iminoaspartate with dihydroxyacetone phosphate (DHAP) to form quinolinic acid.

-

Step 3: Quinolinate phosphoribosyltransferase (NadC): Converts quinolinic acid to nicotinic acid mononucleotide (NaMN).

References

- 1. β-nicotinamide mononucleotide (NMN) production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Escherichia coli for biosynthesis of β‐nicotinamide mononucleotide from nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The steady-state kinetics of the NADH-dependent nitrite reductase from Escherichia coli K 12. Nitrite and hydroxylamine reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Detection of precursors of quinolinic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 9. Metabolic engineering of Escherichia coli for quinolinic acid production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of NADPH in Anabolic Reactions and Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a fundamental coenzyme essential for a vast array of anabolic reactions and biosynthetic pathways.[1][2] Acting as the primary cellular reducing agent, NADPH provides the high-energy electrons necessary to build complex macromolecules from simpler precursors.[2] This in-depth technical guide explores the core functions of NADPH in biosynthesis, its primary production pathways, and the intricate regulation of its cellular pools. The guide also provides detailed experimental protocols for the quantitative analysis of NADPH-related processes and visualizes key pathways to facilitate a deeper understanding of its metabolic significance.

The Core Function of NADPH: A Potent Reductant for Biosynthesis

Unlike its counterpart NADH, which is primarily oxidized by the electron transport chain to generate ATP, NADPH is predominantly utilized in reductive biosynthesis.[3] The additional phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose of NADPH allows enzymes to differentiate it from NADH, thereby enabling the cell to maintain two separate pools of reducing power for distinct metabolic purposes.[3] The cellular ratio of NADP+ to NADPH is kept very low, ensuring a strong thermodynamic driving force for reductive reactions.[4]

The hydride ion (H-), carrying two electrons and a proton, is transferred from NADPH to a substrate, reducing it and regenerating the oxidized form, NADP+.[5] This transfer of reducing equivalents is a cornerstone of numerous anabolic pathways.

Key Anabolic Pathways Fueled by NADPH

NADPH is indispensable for the synthesis of fatty acids, cholesterol, nucleotides, and certain amino acids. It also plays a critical role in antioxidant defense by regenerating the reduced form of glutathione (B108866).[1][6][7]

Fatty Acid Synthesis

The de novo synthesis of fatty acids is a highly energy-demanding process that occurs in the cytosol and requires a substantial input of NADPH.[8] For the synthesis of one molecule of palmitate (a 16-carbon saturated fatty acid) from acetyl-CoA, 14 molecules of NADPH are consumed in two reductive steps within each cycle of fatty acid elongation.[9][10] These steps are catalyzed by β-ketoacyl-ACP reductase and enoyl-ACP reductase, both of which are domains of the multifunctional enzyme fatty acid synthase (FAS).[11][12]

Cholesterol and Steroid Biosynthesis

The intricate pathway of cholesterol synthesis also relies heavily on NADPH as the reductant.[1] The rate-limiting step, catalyzed by HMG-CoA reductase, consumes two molecules of NADPH to convert HMG-CoA to mevalonate.[13][14] Subsequent steps in the pathway, including the conversion of squalene (B77637) to lanosterol, also require NADPH.[14] Furthermore, the synthesis of steroid hormones from cholesterol is dependent on NADPH-utilizing cytochrome P450 enzymes.[1]

Nucleotide Synthesis

The production of deoxyribonucleotides, the building blocks of DNA, is a reductive process that requires NADPH. The enzyme ribonucleotide reductase catalyzes the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates.[15] The reducing equivalents for this reaction are provided by thioredoxin, which is in turn kept in its reduced state by thioredoxin reductase, an NADPH-dependent enzyme.[15]

Amino Acid Biosynthesis

While many amino acids are derived from intermediates of glycolysis and the citric acid cycle, the synthesis of some, such as proline and arginine, involves reductive steps that can utilize NADPH.[6]

Antioxidant Defense: Glutathione Regeneration

NADPH is paramount for maintaining a reduced intracellular environment and combating oxidative stress.[6] It is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating the potent antioxidant glutathione (GSH) from its oxidized form (GSSG).[6][11] A high GSH/GSSG ratio is crucial for detoxifying reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[6]

Primary Sources of NADPH Production

The primary and most well-understood source of cytosolic NADPH is the Pentose Phosphate Pathway (PPP) .[16][17][18] This metabolic pathway runs parallel to glycolysis and has two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that interconverts 5-carbon sugars.

The key NADPH-producing reactions in the oxidative phase of the PPP are catalyzed by:

-

Glucose-6-phosphate dehydrogenase (G6PD): This is the rate-limiting enzyme of the PPP and catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, producing one molecule of NADPH.[16]

-

6-Phosphogluconate dehydrogenase (6PGD): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

Other significant sources of NADPH include:

-

Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH in the cytosol.[8]

-

Isocitrate Dehydrogenase (IDH): Cytosolic (IDH1) and mitochondrial (IDH2) isoforms of this enzyme can produce NADPH by converting isocitrate to α-ketoglutarate.[7]

-

Folate Metabolism: The mitochondrial folate cycle has been identified as a significant contributor to NADPH generation, particularly in cancer cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to NADPH metabolism, compiled from various research findings.

Table 1: Cellular Concentrations and Ratios of NADPH and NADP+

| Parameter | Cellular Compartment | Organism/Cell Type | Concentration/Ratio | Reference(s) |

| Total NADP+ + NADPH | Rat Liver | Mammalian | ~0.1 µmol/g wet weight | |

| Free NADPH Concentration | Cytosol | Eukaryotic Cells | ~3 µM | [16] |

| Free NADPH Concentration | Mitochondria | Eukaryotic Cells | ~37 µM | [16] |

| NADPH/NADP+ Ratio | Cytosol | Eukaryotic Cells | 15 - 333 | [16] |

| NADPH/NADP+ Ratio | Mitochondria | Eukaryotic Cells | High (Reduced state) | [16] |

| NADPH/NADP+ Ratio | S. cerevisiae (untreated) | Yeast | ~1.5 | |

| NADPH/NADP+ Ratio | S. tsukubaensis | Bacteria | 2.63 - 6.71 | [18] |

Table 2: Kinetic Parameters of Key NADPH-Related Enzymes

| Enzyme | Substrate/Inhibitor | Organism/Tissue | Km / Ki (µM) | Reference(s) |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | NADP+ | Human Erythrocyte | 11 | |

| Glucose-6-Phosphate | Human Erythrocyte | 43 | ||

| NADPH (Ki) | Human Placenta | 17.1 | [16] | |

| NADP+ | Pig Liver | 4.8 | [6] | |

| Glucose-6-Phosphate | Pig Liver | 36 | [6] | |

| NADP+ | C. elegans | 72 | ||

| Glucose-6-Phosphate | C. elegans | 80 | ||

| 6-Phosphogluconate Dehydrogenase (6PGD) | NADP+ | Japanese Quail Erythrocytes | 17 | |

| 6-Phosphogluconate | Japanese Quail Erythrocytes | 120 | ||

| NADPH (Ki) | Rat Lung | 147 | ||

| Glutathione Reductase | NADPH | A. vinosum | 309 | [10] |

| NADH | A. vinosum | 26 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NADPH metabolism.

Measurement of Cellular NADPH and NADP+ Levels

Principle: This protocol is based on the enzymatic cycling assay, which is highly sensitive and specific for NADPH and NADP+. The assay relies on the principle that in the presence of excess glucose-6-phosphate (G6P) and G6PD, NADP+ is reduced to NADPH. The newly formed NADPH is then used by a reductase to reduce a chromogenic substrate, which can be measured spectrophotometrically. To measure NADPH alone, NADP+ in the sample is first decomposed by heat.

Materials:

-

NADP/NADPH Extraction Buffer

-

MWCO 10K filtration tubes

-

Assay Buffer

-

G6PD solution

-

Reductase solution

-

Chromogenic substrate (e.g., WST-8)

-

NADPH standard solution (1 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest cells (~1-5 x 106) by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells in 300 µL of NADP/NADPH Extraction Buffer.

-

Centrifuge at 12,000 x g for 5 minutes to remove cell debris.

-

Transfer the supernatant to a MWCO 10K filtration tube and centrifuge at 12,000 x g for 10 minutes to deproteinize the sample.

-

-

Measurement of Total NADP+ and NADPH:

-

Use the deproteinized filtrate directly.

-

-

Measurement of NADPH:

-

Incubate a separate aliquot of the deproteinized filtrate at 60°C for 30 minutes to decompose NADP+.

-

Cool the sample on ice.

-

-

Assay:

-

Prepare a standard curve of NADPH (0 to 1 µM) in Assay Buffer.

-

Add 50 µL of the sample (for total NADP+/NADPH or NADPH alone) or standard to the wells of a 96-well plate.

-

Prepare a working solution containing Assay Buffer, G6PD, reductase, and the chromogenic substrate.

-

Add 50 µL of the working solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 450 nm for WST-8).

-

-

Calculation:

-

Calculate the concentration of total NADP+/NADPH and NADPH in the samples from the standard curve.

-

The concentration of NADP+ is determined by subtracting the NADPH concentration from the total NADP+/NADPH concentration.

-

Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which is directly proportional to the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NADP+ solution (e.g., 10 mM)

-

Glucose-6-phosphate (G6P) solution (e.g., 10 mM)

-

Cell or tissue lysate

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation:

-

Prepare a cell or tissue lysate as described in section 5.1, but in a suitable buffer for enzyme activity (e.g., Tris-HCl with protease inhibitors).

-

-

Assay:

-

To a well or cuvette, add Assay Buffer, NADP+ solution, and the cell lysate.

-

Incubate for 5 minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.

-

Initiate the reaction by adding the G6P solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30-60 seconds.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the G6PD activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

-

Assay of Glutathione Reductase (GR) Activity

Principle: The activity of GR is determined by measuring the rate of NADPH consumption, which is directly proportional to the decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)

-

NADPH solution (e.g., 2 mM)

-

Oxidized glutathione (GSSG) solution (e.g., 20 mM)

-

Cell or tissue lysate

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation:

-

Prepare a cell or tissue lysate as described in section 5.1.

-

-

Assay:

-

To a well or cuvette, add Assay Buffer, NADPH solution, and the cell lysate.

-

Incubate for 5 minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the GSSG solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the GR activity using the Beer-Lambert law.

-

Measurement of Fatty Acid Synthesis Rate using 14C-Acetate

Principle: This method measures the incorporation of radiolabeled acetate (B1210297) into newly synthesized fatty acids. The rate of incorporation is a direct measure of the rate of fatty acid synthesis.

Materials:

-

Cell culture medium

-

[1-14C]Acetic acid, sodium salt

-

Phosphate-buffered saline (PBS)

-

Saponification reagent (e.g., 30% KOH in ethanol)

-

Scintillation vials

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with fresh medium containing a known concentration of [1-14C]acetate (e.g., 1 µCi/mL) for a defined period (e.g., 2-4 hours).

-

-

Lipid Extraction and Saponification:

-

Wash the cells with cold PBS.

-

Scrape the cells into a glass tube and add the saponification reagent.

-

Heat the tubes at 70°C for 1 hour to hydrolyze the fatty acid esters.

-

-

Fatty Acid Extraction:

-

Cool the tubes and add water and hexane.

-

Vortex vigorously to extract the non-saponifiable lipids into the hexane layer (discard this layer).

-

Acidify the aqueous layer with HCl to protonate the fatty acids.

-

Perform a second extraction with hexane to isolate the fatty acids.

-

-

Quantification:

-

Transfer the hexane layer containing the radiolabeled fatty acids to a scintillation vial.

-

Evaporate the hexane.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

The rate of fatty acid synthesis is expressed as the amount of acetate incorporated into fatty acids per unit of protein or cell number per unit of time.

-

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the central role of NADPH in key metabolic pathways.

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Caption: Reductive steps in fatty acid synthesis.

Caption: Regeneration of reduced glutathione by NADPH.

Conclusion

NADPH is a cornerstone of anabolic metabolism, providing the essential reducing power for the biosynthesis of a wide range of critical biomolecules. Its production is tightly regulated and intrinsically linked to cellular metabolic status. A thorough understanding of the roles of NADPH, its generating pathways, and the methods to quantify its dynamics is crucial for researchers in the fields of metabolic diseases, cancer biology, and drug development. The methodologies and data presented in this guide provide a robust framework for investigating the multifaceted contributions of NADPH to cellular physiology and pathology.

References

- 1. Quantification of NADPH balance during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD/NADH and NADP/NADPH | AAT Bioquest [aatbio.com]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Khan Academy [khanacademy.org]

- 10. Effect of NADPH availability on free fatty acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NAD, NADH, NADP and NADPH concentrations - Bacteria Escherichia coli - BNID 105427 [bionumbers.hms.harvard.edu]

An In-depth Technical Guide to the Regulation of the Intracellular NADP+/NADPH Ratio

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH) is a critical determinant of cellular redox state and a key regulator of a multitude of physiological processes. This balance is tightly controlled by a complex interplay of enzymatic production, consumption, and upstream signaling pathways. A high NADPH to NADP+ ratio provides the necessary reducing power for anabolic biosynthesis, antioxidant defense, and detoxification of reactive oxygen species (ROS). Dysregulation of this ratio is implicated in numerous pathologies, including cancer, metabolic disorders, and age-related diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core mechanisms governing the NADP+/NADPH ratio, detailed experimental protocols for its measurement and the characterization of related enzymes, and a summary of quantitative data to serve as a reference for researchers in the field.

Core Mechanisms of NADP+/NADPH Homeostasis

The maintenance of a highly reduced intracellular environment, characterized by a low NADP+/NADPH ratio, is primarily achieved through the catalytic activity of several key dehydrogenases. These enzymes utilize various substrates to reduce NADP+ to NADPH.

Primary NADPH Producing Pathways

The primary sources of cytosolic and mitochondrial NADPH are:

-

The Pentose (B10789219) Phosphate Pathway (PPP): Operating in the cytosol, the oxidative branch of the PPP is a major source of NADPH.[1][2] The initial and rate-limiting step is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) , which is allosterically inhibited by high levels of NADPH.[1] A second molecule of NADPH is generated by 6-Phosphogluconate Dehydrogenase (6PGDH) . The PPP is crucial for providing reducing equivalents for fatty acid synthesis and for the regeneration of the key antioxidant, glutathione (B108866).[1]

-

Isocitrate Dehydrogenases (IDH): There are three isoforms of IDH. Cytosolic IDH1 and mitochondrial IDH2 are NADP+-dependent and play significant roles in cellular NADPH production.[3] They catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. IDH2 is considered a major contributor to the mitochondrial NADPH pool, which is essential for combating oxidative stress generated by the electron transport chain.[4]

-

Malic Enzymes (ME): Cytosolic (ME1) and mitochondrial (ME3) malic enzymes catalyze the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749), with the concomitant reduction of NADP+ to NADPH.[3] These enzymes provide an alternative route for NADPH generation, particularly under conditions of metabolic stress.

The Role of NAD+ Kinase (NADK)

The total cellular pool of NADP(H) is dependent on the activity of NAD+ Kinase (NADK) , which catalyzes the phosphorylation of NAD+ to form NADP+.[5] This is the sole de novo pathway for NADP+ synthesis. In humans, a single NADK has been identified with a primary cytoplasmic localization.[6] Overexpression of NADK leads to a significant increase in the NADPH concentration, highlighting its critical role in controlling the size of the cellular NADP(H) pool.[6]

Quantitative Data on NADP+/NADPH Ratios

The NADP+/NADPH ratio varies between different cellular compartments, cell types, and metabolic states. Generally, the cytosol and mitochondria maintain a highly reduced state with a low NADP+/NADPH ratio.

| Cell/Tissue Type | Compartment | NADP+ (µM) | NADPH (µM) | NADP+/NADPH Ratio | Reference |

| HEK-293T Cells | Whole Cell | - | - | ~1:1 | [7] |

| Human Red Blood Cells | Whole Cell | - | - | ~1:1 | [7] |

| CHO Cell Line A | Whole Cell | ~10 nmol/10^9 cells | ~25 nmol/10^9 cells | ~0.4 | [8] |

| CHO Cell Line B | Whole Cell | ~5 nmol/10^9 cells | ~15 nmol/10^9 cells | ~0.33 | [8] |

| Mouse Liver | Whole Tissue | ~20 nmol/g | ~200 nmol/g | ~0.1 | [9] |

| Mouse Brain | Whole Tissue | ~5 nmol/g | ~50 nmol/g | ~0.1 | [9] |

| Mouse Heart | Whole Tissue | ~10 nmol/g | ~80 nmol/g | ~0.125 | [9] |

| Mouse Skeletal Muscle | Whole Tissue | ~5 nmol/g | ~40 nmol/g | ~0.125 | [9] |

Signaling Pathways Regulating NADP+/NADPH Homeostasis

The activity and expression of the key NADPH-producing enzymes are tightly regulated by a network of signaling pathways that sense cellular stress and metabolic state.

Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and metabolic genes.[1] Nrf2 directly upregulates the transcription of key enzymes in the pentose phosphate pathway, including G6PD and PGD , as well as other NADPH-producing enzymes like ME1 and IDH1 .[2][3] This coordinated upregulation ensures a robust supply of NADPH to counteract oxidative damage.

Nrf2 signaling pathway in response to oxidative stress.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio).[10] Under energy stress, such as glucose limitation, NADPH production via the pentose phosphate pathway is impaired.[11] Activated AMPK promotes alternative pathways for NADPH generation. It phosphorylates and inhibits acetyl-CoA carboxylases (ACC1 and ACC2), which reduces NADPH consumption during fatty acid synthesis and increases NADPH production through fatty acid oxidation.[10][11] This highlights AMPK's dual role in maintaining both energy and redox homeostasis.

AMPK-mediated regulation of NADPH homeostasis.

SIRT3 Regulation of Mitochondrial NADPH

Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial function and redox balance.[4] SIRT3 deacetylates and activates several mitochondrial enzymes, including IDH2 .[4][12] This activation of IDH2 leads to increased production of mitochondrial NADPH, which is vital for the regeneration of reduced glutathione and the detoxification of ROS produced during oxidative phosphorylation.[4]

SIRT3-mediated activation of mitochondrial IDH2.

Calcium/Calmodulin Signaling

Calcium signaling is intricately linked to the regulation of NADP+ synthesis. NAD+ kinase (NADK) activity can be modulated by calcium (Ca2+) and calmodulin (CaM).[13] In some organisms, Ca2+/CaM directly binds to and activates NADK.[14] In vertebrates, NADK can be phosphorylated and activated by CaM kinase II in a Ca2+/CaM-dependent manner.[14] This provides a mechanism for cells to increase their NADPH-producing capacity in response to stimuli that elevate intracellular calcium levels.

Experimental Protocols

Accurate measurement of the NADP+/NADPH ratio and the activity of related enzymes is crucial for studying redox metabolism.

Measurement of Intracellular NADP+/NADPH Ratio

4.1.1. Enzymatic Cycling Assay (Colorimetric/Fluorometric)

This is a widely used method that relies on the ability of NADPH to reduce a substrate in a cycling reaction, leading to the production of a colored or fluorescent product.

Principle: Glucose-6-phosphate dehydrogenase (G6PD) uses NADP+ to oxidize glucose-6-phosphate, producing NADPH. The newly formed NADPH then reduces a chromogenic or fluorogenic substrate. The rate of color or fluorescence development is proportional to the total NADP(H) concentration. To measure NADP+ and NADPH separately, samples are pre-treated to selectively destroy one of the forms.

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissues or lyse cells in extraction buffer on ice.

-

For total NADP(H) measurement, use the extract directly.

-

For NADPH measurement, treat the extract with a weak base (e.g., 0.1 N NaOH) at 60-80°C for 30-60 minutes to destroy NADP+. Neutralize the sample with an equivalent amount of acid.

-

For NADP+ measurement, treat the extract with a weak acid (e.g., 0.1 N HCl) at 60-80°C for 30-60 minutes to destroy NADPH. Neutralize the sample with an equivalent amount of base.

-

-

Assay:

-

Prepare a standard curve using known concentrations of NADP+.

-

Add samples and standards to a 96-well plate.

-

Add the cycling reagent mix containing G6P, G6PD, and the detection probe.

-

Incubate at room temperature or 37°C, protected from light.

-

Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorometric assays) at multiple time points (kinetic) or at a single endpoint.

-

-

Calculation:

-

Determine the concentration of total NADP(H), NADPH, and NADP+ from the standard curve.

-

Calculate the NADP+/NADPH ratio.

-

Workflow for enzymatic cycling assay of NADP+/NADPH.

4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the direct quantification of NADP+ and NADPH.

Protocol Outline:

-

Sample Preparation:

-

Rapidly quench metabolic activity, often using cold methanol (B129727) or other organic solvents.

-

Extract metabolites from cells or tissues.

-

Separate the aqueous phase containing the nucleotides.

-

-

LC-MS/MS Analysis:

-

Separate NADP+ and NADPH using a suitable liquid chromatography method (e.g., HILIC or ion-pair chromatography).

-

Detect and quantify the molecules using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify NADP+ and NADPH concentrations based on stable isotope-labeled internal standards.

-

Calculate the NADP+/NADPH ratio.

-

Enzyme Activity Assays

The activity of NADPH-producing enzymes is typically measured by monitoring the rate of NADPH formation, which results in an increase in absorbance at 340 nm.

4.2.1. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

Principle: The G6PD-catalyzed oxidation of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH. The rate of increase in absorbance at 340 nm is directly proportional to G6PD activity.

Protocol Outline: [15]

-

Prepare Reagents:

-

Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.4).

-

Substrate Solution (2 mM D-Glucose-6-Phosphate).

-

Cofactor Solution (0.67 mM NADP+).

-

Magnesium Chloride Solution (10 mM).

-

-

Assay:

-

Add assay buffer, substrate, cofactor, and MgCl2 to a cuvette and equilibrate to 25°C.

-

Initiate the reaction by adding the enzyme sample (cell or tissue lysate).

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA340/min).

-

Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to calculate enzyme activity.

-

4.2.2. Isocitrate Dehydrogenase (NADP+) Activity Assay

Principle: The IDH-catalyzed oxidative decarboxylation of isocitrate to α-ketoglutarate is coupled to the reduction of NADP+ to NADPH.

Protocol Outline: [16]

-

Prepare Reagents:

-

Assay Buffer (e.g., 67 mM Glycylglycine, pH 7.4).

-

Substrate Solution (0.44 mM DL-Isocitric Acid).

-

Cofactor Solution (1.0 mM NADP+).

-

Manganese Chloride Solution (0.60 mM).

-

-

Assay:

-

Combine reagents in a cuvette and equilibrate to 37°C.

-

Start the reaction by adding the enzyme sample.

-

Record the increase in absorbance at 340 nm.

-

-

Calculation:

-

Determine the ΔA340/min from the linear portion of the curve and calculate enzyme activity.

-

4.2.3. Malic Enzyme Activity Assay

Principle: The ME-catalyzed oxidative decarboxylation of L-malate to pyruvate is coupled to the reduction of NADP+ to NADPH.

Protocol Outline: [17]

-

Prepare Reagents:

-

Assay Buffer (e.g., 67 mM Triethanolamine, pH 7.4).

-

Substrate Solution (3.3 mM L-Malic Acid).

-

Cofactor Solution (0.3 mM NADP+).

-

Manganese Chloride Solution (5.0 mM).

-

-

Assay:

-

Mix reagents in a cuvette and equilibrate to 25°C.

-

Initiate the reaction with the enzyme sample.

-

Monitor the increase in absorbance at 340 nm.

-

-

Calculation:

-

Calculate the ΔA340/min and determine the enzyme activity.

-

4.2.4. NAD+ Kinase Activity Assay

Principle: This is a coupled enzyme assay. NADK produces NADP+, which is then reduced to NADPH by G6PD in the presence of G6P. The rate of NADPH formation is proportional to NADK activity.

Protocol Outline: [18]

-

Prepare Reagents:

-

Assay Buffer.

-

Substrate Mix (containing NAD+ and ATP).

-

Enzyme Mix (containing G6PD).

-

Detection Reagent.

-

-

Assay:

-

Add the sample containing NADK to a 96-well plate.

-

Add the Substrate Mix and Enzyme Mix.

-

Incubate to allow the coupled reaction to proceed.

-

Measure the absorbance at 340 nm or use a colorimetric/fluorometric detection reagent.

-

-

Calculation:

-

Determine the rate of NADPH production and calculate NADK activity relative to a standard.

-

Conclusion and Future Directions

The regulation of the intracellular NADP+/NADPH ratio is a cornerstone of cellular metabolism and redox biology. A thorough understanding of the enzymes, pathways, and signaling networks that govern this ratio is essential for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating this critical aspect of cellular function. Future research will likely focus on the development of more sophisticated tools for real-time, in vivo measurement of NADP(H) dynamics in specific subcellular compartments, as well as the further characterization of the intricate crosstalk between different signaling pathways in the regulation of NADPH homeostasis. Such advancements will undoubtedly pave the way for innovative approaches to target redox metabolism for the treatment of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Keap1/Nrf2 pathway in the frontiers of cancer and non-cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 Mediates Metabolic Reprogramming in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Enzyme Activity Measurement of NAD+ Kinase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. NAD kinase levels control the NADPH concentration in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AMPK regulates NADPH homeostasis to promote tumour cell survival during energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calmodulin Is the Fundamental Regulator of NADK-Mediated NAD Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. CheKine™ Micro NAD+ kinase (NADK) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

An In-depth Technical Guide to Enzymatic Reactions Dependent on Coenzyme II (NADP+)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core principles, key enzymatic players, and significant signaling pathways involving Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+), also known as coenzyme II. It is designed to serve as a detailed resource for professionals in biomedical research and drug development, offering insights into the metabolic significance, regulatory mechanisms, and therapeutic potential of targeting NADP+-dependent enzymes.

Introduction to this compound (NADP+)

Nicotinamide Adenine Dinucleotide Phosphate (NADP+) and its reduced form, NADPH, are essential coenzymes in all living organisms.[1] Structurally similar to Nicotinamide Adenine Dinucleotide (NAD+), NADP+ contains an additional phosphate group on the 2' position of the adenosine (B11128) ribose moiety.[2] This structural difference allows NADP(H) to be recognized by a distinct set of enzymes, segregating its functions from those of NAD(H).

While the NAD+/NADH pool is primarily involved in catabolic reactions (e.g., glycolysis, TCA cycle) and maintaining a high NAD+/NADH ratio to act as an oxidizing agent, the NADP+/NADPH pool serves fundamentally different roles.[2][3] The cell maintains a very low NADP+/NADPH ratio, ensuring a high concentration of NADPH to act as the primary reducing agent for anabolic (biosynthetic) reactions and antioxidant defense.[2][4] NADPH provides the reducing power for the synthesis of fatty acids, steroids, and nucleic acids.[1][4] Furthermore, it is indispensable for regenerating key antioxidant molecules like glutathione (B108866), thereby protecting cells against damage from reactive oxygen species (ROS).[1][4]

Major NADP+-Dependent Metabolic Pathways and Enzymes

NADPH is generated and utilized by a host of enzymes crucial for cellular homeostasis. The primary pathways for NADPH production are the pentose (B10789219) phosphate pathway (PPP) and reactions catalyzed by specific dehydrogenases.

2.1 Pentose Phosphate Pathway (PPP) The PPP is a major source of cytoplasmic NADPH.[5] Two key enzymes in its oxidative phase are NADP+-dependent:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): Catalyzes the committed step of the PPP, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

-

6-Phosphogluconate Dehydrogenase (6PGD): Catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

2.2 Other Key NADP+-Dependent Dehydrogenases Several other dehydrogenases contribute to the cellular NADPH pool in various compartments:

-

Isocitrate Dehydrogenase (IDH): Cytosolic (IDH1) and mitochondrial (IDH2) isoforms are NADP+-dependent, converting isocitrate to α-ketoglutarate.[1][6][7] These are distinct from the NAD+-dependent IDH3 found in the TCA cycle.[6][7]

-

Malic Enzyme (ME): Cytosolic and mitochondrial isoforms catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH.[5]

-

Glutathione Reductase (GR): A critical enzyme in the antioxidant defense system, GR is not an NADPH-producing enzyme but is entirely dependent on it. It catalyzes the reduction of glutathione disulfide (GSSG) to two molecules of reduced glutathione (GSH) using NADPH as the electron donor.[8][9] This reaction is vital for maintaining the cellular redox state.[8]

Quantitative Data: Enzyme Kinetics and Cellular Concentrations

The kinetic parameters of NADP+-dependent enzymes and the cellular concentrations of the coenzyme are critical for understanding metabolic flux and designing targeted therapeutics.

Table 1: Kinetic Parameters of Key NADP+-Dependent Enzymes

| Enzyme | Organism/Source | Substrate | K_m | V_max / k_cat | Conditions | Reference |

|---|---|---|---|---|---|---|

| Glutathione Reductase | Human Erythrocyte | GSSG | 70 µM | 62% of GSSG V_max | pH 7.6, 25°C | [10] |

| Glutathione Reductase | Human Erythrocyte | NADPH | - | - | Ping-pong mechanism | [10] |

| Isocitrate Dehydrogenase | - | Isocitrate | - | - | pH 8.0, 37°C | [7] |

| Isocitrate Dehydrogenase | Serum Pool | NAD | 0.4 mM | - | pH 7.5, 37°C | [11] |

| Isocitrate Dehydrogenase | Serum Pool | DL-Isocitrate | 4.0 mM | - | pH 7.5, 37°C | [11] |

| Glucose-6-Phosphate Dehydrogenase | - | - | - | 7.0-20.5 U/g Hgb | - |[12] |

Note: Kinetic data can vary significantly based on the specific isoform, organism, purity, and assay conditions. The values presented are illustrative.

Table 2: Cellular Concentrations and Ratios of Nicotinamide Coenzymes

| Compartment/Organism | NAD+ / NADH Ratio | NADP+ / NADPH Ratio | Total NAD(H) (µM) | Total NADP(H) (µM) | Reference |

|---|---|---|---|---|---|

| Rat Liver | ~10:1 | Kept very low | ~1000 per g wet weight | ~100 per g wet weight | [2] |

| Animal Cells (Cytosol) | - | - | ~300 | - | [2] |

| General | High | Low (favors reduced form) | - | - |[2][4] |

Signaling Pathways Dependent on NADPH

NADPH is not only a metabolite but also a crucial substrate for enzymes involved in signal transduction, most notably the NADPH Oxidase (NOX) family.

4.1 NADPH Oxidase (NOX) Signaling The NADPH oxidase complex is a major source of reactive oxygen species (ROS) used in cellular signaling and host defense.[13][14] The enzyme transfers electrons from NADPH to molecular oxygen to produce superoxide (B77818) (O₂⁻), which can then be converted to other ROS like hydrogen peroxide (H₂O₂).[14][15]

Activation of NOX is a multi-step process. In phagocytes, upon stimulation by factors like growth factors or cytokines, cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) translocate to the membrane to assemble with the catalytic core (Nox2 and p22phox), forming the active holoenzyme.[15] This assembly initiates the production of ROS, which act as second messengers to modulate downstream pathways, including those involving protein tyrosine phosphatases (PTPs), MAP kinases, and transcription factors like NF-κB, influencing processes like cell proliferation, inflammation, and angiogenesis.[14][16]

Caption: Workflow of the NADPH Oxidase (NOX) signaling cascade.

Experimental Protocols for Key NADP+-Dependent Enzymes

Accurate measurement of enzyme activity is fundamental to research and drug development. Spectrophotometric assays, which monitor the change in absorbance at 340 nm corresponding to the production or consumption of NADPH, are standard methods.

5.1 Protocol: Spectrophotometric Assay for Isocitrate Dehydrogenase (NADP+ -dependent)

This protocol measures the rate of NADPH production, which is directly proportional to IDH activity.[6][17]

Materials:

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.[6]

-

96-well clear flat-bottom plate.[6]

-

IDH Assay Buffer: 100 mM Tris-HCl, pH 7.4-8.0, containing 5 mM MgCl₂ or MnCl₂.[6][17]

-

Substrate Solution: 100 mM DL-Isocitrate.[6]

-

Sample: Purified enzyme, cell lysate, or tissue homogenate.

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold IDH Assay Buffer. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet insoluble material. The supernatant is the sample lysate.[6]

-

Reaction Mix Preparation: Prepare a master mix for the required number of assays. For each reaction, combine:

-

Assay Execution:

-

Add 5-50 µL of sample lysate to each well.

-

For a background control, add the same volume of sample to a separate well.

-

Bring the total volume in each well to 50 µL with IDH Assay Buffer.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well (except the background control, to which 50 µL of Assay Buffer is added instead).

-

-

Measurement: Immediately begin measuring the absorbance at 340 nm (A₃₄₀) in kinetic mode, recording data every 1-2 minutes for at least 10-20 minutes at a constant temperature (e.g., 37°C).[17]

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rate.

-

Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate into enzyme activity (Units/mL).

-

Caption: General workflow for a spectrophotometric enzyme assay.

5.2 Protocol: Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PD)

This assay is clinically significant for diagnosing G6PD deficiency. It follows the same principle as the IDH assay.[18]

Materials:

-

As above, with specific reagents for G6PD.

-

G6PD Assay Buffer: e.g., 50 mM Glycylglycine, pH 7.4.

-

Substrate Solution: 17 mg/mL D-Glucose-6-Phosphate.

-

Cofactor Solution: 15.4 mg/mL β-NADP+.

-

Sample: Typically whole blood hemolysate.[18]

Procedure:

-

Sample Preparation: Prepare a hemolysate by mixing whole blood with a lysing agent or saponin (B1150181) solution to release the enzyme from erythrocytes.[18]

-

Reaction Mix Preparation: Prepare a reaction cocktail containing buffer, glucose-6-phosphate, and NADP+ at appropriate final concentrations.

-

Assay Execution:

-

Add a small volume of the hemolysate (e.g., 10-20 µL) to the reaction mix in a cuvette or well.

-

Mix by inversion.

-

-

Measurement: Immediately place the cuvette in a spectrophotometer thermostatted to 37°C and record the increase in A₃₄₀ for 5-10 minutes.[18]

-

Calculation: Calculate the rate of activity as described for IDH. Activity is often normalized to the hemoglobin concentration of the sample and reported as U/g Hb.[12]

Implications for Drug Development

The central role of NADP+-dependent enzymes in biosynthesis and redox control makes them attractive targets for therapeutic intervention.[19][20]

-

Oncology: Cancer cells exhibit altered metabolism and increased oxidative stress, often leading to an upregulation of NADPH-producing pathways like the PPP to support rapid proliferation and combat ROS.[21] Inhibitors of enzymes like G6PD are being explored to sensitize cancer cells to oxidative damage and chemotherapy.[21]

-

Infectious Diseases: Many pathogens rely on their own NADP+-dependent enzymes for survival and virulence. Designing inhibitors that selectively target a pathogen's enzyme over the human homolog is a promising strategy for developing new antimicrobial agents.[20]

-

Inflammatory and Cardiovascular Diseases: Overactivity of NADPH oxidases is implicated in the pathology of numerous diseases, including atherosclerosis and hypertension, due to excessive ROS production.[13][14] NOX inhibitors are an active area of research for treating these conditions.

Conclusion

Enzymatic reactions dependent on this compound are fundamental to cellular life, underpinning anabolic metabolism and the antioxidant defense system. A thorough understanding of the key enzymes, their kinetics, the pathways they participate in, and the signaling cascades they regulate is essential for researchers in the life sciences. For drug development professionals, these enzymes and pathways represent a rich landscape of potential therapeutic targets for a wide array of human diseases, from cancer to cardiovascular disorders. Continued research into the intricate network of NADP+-dependent reactions will undoubtedly fuel future biomedical innovations.

References

- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Glutathione reductase: solvent equilibrium and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eajm.org [eajm.org]

- 12. Glucose-6-Phosphate Dehydrogenase (G-6-PD), Quantitative - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 13. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 19. Rehab of NAD(P)-dependent enzymes with NAD(P)-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Pivotal Role of NADP+ in Cellular Respiration: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+) and its reduced form, NADPH, are crucial cofactors in a myriad of cellular metabolic processes. While often discussed in the context of photosynthesis and anabolic pathways, the role of the NADP+/NADPH redox couple in cellular respiration is multifaceted and critical for cellular homeostasis, antioxidant defense, and biosynthetic precursor generation. This technical guide provides an in-depth exploration of the core functions of NADP+ in cellular respiration, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate advanced research and drug development.

Core Functions of NADP+ in Cellular Metabolism

While NADH is the primary electron carrier for ATP production through the electron transport chain, NADP+ and its reduced counterpart, NADPH, serve distinct and equally vital roles. The additional phosphate group on the 2' position of the ribose ring of NADP+ is the key structural difference that dictates its specific binding to a unique set of enzymes, thereby separating the cellular pools of NAD(H) and NADP(H).[1] In healthy mammalian tissues, the NAD+/NADH ratio is high (around 700:1 in the cytoplasm), favoring oxidative reactions.[1] Conversely, the NADP+/NADPH ratio is kept very low (approximately 0.005), creating a highly reducing environment conducive to anabolic processes.[1]

The primary functions of the NADP+/NADPH system in the context of cellular respiration can be categorized as follows:

-

Reductive Biosynthesis: NADPH is the major electron donor in anabolic reactions, including the synthesis of fatty acids, cholesterol, steroids, and nucleotides.[2][3] These processes are fundamental for cell growth, proliferation, and membrane biogenesis.

-

Antioxidant Defense: NADPH is indispensable for the cellular antioxidant defense system. It provides the reducing equivalents for the regeneration of key antioxidants like glutathione (B108866) (GSH) and thioredoxin, which are essential for detoxifying reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[2][3]

-

Generation of Signaling Molecules: In immune cells, NADPH is the substrate for NADPH oxidase (NOX), an enzyme complex that generates superoxide (B77818) radicals in a process known as the "respiratory burst". These ROS are crucial for destroying pathogens.[2]

-

Metabolic Flexibility: The pentose (B10789219) phosphate pathway (PPP), a key source of NADPH, is a metabolic hub that links glycolysis with the synthesis of nucleotides and NADPH. This pathway allows cells to adapt their metabolic output based on the cellular needs for proliferation, biosynthesis, and redox balance.

Quantitative Data on NADP+/NADPH and Associated Enzymes

The concentration and ratio of NADP+ to NADPH, along with the kinetic properties of the enzymes that produce and consume NADPH, are critical parameters for understanding cellular redox state and metabolic flux.

Cellular Concentrations and Ratios of NADP+ and NADPH

The intracellular levels of NADP+ and NADPH can vary significantly depending on the tissue type, cellular compartment, and metabolic state. The following table summarizes reported concentrations and ratios in various mammalian systems.

| Tissue/Cell Type | Compartment | NADP+ (µM) | NADPH (µM) | NADP+/NADPH Ratio | Reference |

| Human Erythrocytes | - | 26 | 16 | 1.625 | [4] |

| Rat Liver | Total | ~1 µmol/g wet weight (total NADP(H)) | ~1 µmol/g wet weight (total NADP(H)) | ~0.005 (free) | [1][4] |

| Rat Liver | Mitochondria | - | - | 59% of total cellular NADP(H) is mitochondrial | [4] |

| Transformed Cells | Cytosol | - | 3 | - | [2] |

| Transformed Cells | Mitochondria | - | 37 | - | [2] |

Kinetic Parameters of Key NADPH-Metabolizing Enzymes

The activity of enzymes in the pentose phosphate pathway is a major determinant of NADPH production. The Michaelis-Menten constants (Km) for the substrates of these enzymes provide insight into their affinity and regulatory properties.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Caenorhabditis elegans | G6P | 80 ± 8 | 5-18 | |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Caenorhabditis elegans | NADP+ | 72 ± 12 | 5-18 | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | |

| Glutathione Reductase | Human | NADPH | ~9 | - | [2] |

| Thioredoxin Reductase 1 (cytoplasmic) | Human | NADPH | 18 | - | [2] |

| NADPH Oxidase 4 (Nox4) | - | NADPH | 55 | - | [2] |

Key Metabolic Pathways Involving NADP+

The generation and utilization of NADPH are embedded in a network of interconnected metabolic pathways.

The Pentose Phosphate Pathway (PPP)

The PPP is a major source of cellular NADPH. It consists of an oxidative phase, which irreversibly generates NADPH, and a non-oxidative phase, which interconverts pentose phosphates.

Antioxidant Defense Network

NADPH is the cornerstone of the glutathione and thioredoxin antioxidant systems, which are critical for neutralizing reactive oxygen species (ROS).

The Respiratory Burst in Phagocytes

NADPH oxidase utilizes NADPH to generate superoxide, a key component of the innate immune response.

Experimental Protocols

Accurate measurement of NADP(H) levels and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of NADP+ and NADPH

Method 1: Spectrophotometric Cycling Assay

This method relies on the enzymatic conversion of NADP+ to NADPH, which then reduces a chromogenic substrate.

-

Principle: Glucose-6-phosphate dehydrogenase (G6PD) is used to cycle between NADP+ and NADPH. In the presence of excess glucose-6-phosphate, the rate of formation of a colored product from a redox indicator is proportional to the total NADP(H) concentration. To measure NADP+ and NADPH separately, one form is selectively degraded prior to the assay (NADPH by acid treatment, NADP+ by base treatment).

-

Reagents:

-

Extraction Buffer: 20 mM Nicotinamide, 20 mM NaHCO₃, 100 mM Na₂CO₃

-

NADP+ Extraction: 0.1 N HCl

-

NADPH Extraction: 0.1 N NaOH

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

Cycling Reagent Mix: Assay buffer containing glucose-6-phosphate (5 mM), MTT (0.5 mM), phenazine (B1670421) ethosulfate (2 mM), and G6PD (1-2 units/mL).

-

-

Procedure:

-

Sample Extraction: Homogenize cells or tissues in the appropriate extraction buffer. For differential measurement, treat aliquots with either HCl or NaOH, followed by heating and neutralization.

-

Assay: Add the extracted sample to a 96-well plate.

-

Add the Cycling Reagent Mix to initiate the reaction.

-

Monitor the increase in absorbance at 570 nm over time using a plate reader.

-

Quantification: Calculate the concentration based on a standard curve generated with known concentrations of NADP+.

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of NADP+ and NADPH.

-

Principle: Cell or tissue extracts are separated by high-performance liquid chromatography (HPLC), and the eluting compounds are ionized and detected by a mass spectrometer. The unique mass-to-charge ratio of NADP+ and NADPH allows for their precise quantification.

-

Reagents:

-

Extraction Solvent: Cold methanol/water (80:20, v/v)

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate)

-

Mobile Phase B: Acetonitrile

-

-

Procedure:

-

Sample Extraction: Quench metabolism by rapidly adding cold extraction solvent to cell pellets or tissue homogenates.

-

Centrifuge to pellet debris and collect the supernatant.

-

LC-MS/MS Analysis: Inject the extract onto an appropriate HPLC column (e.g., C18 or HILIC).